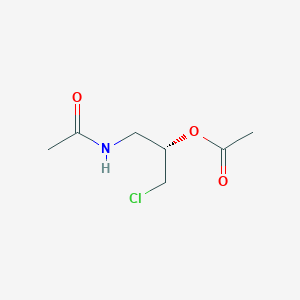

(S)-1-Acetamido-3-chloropropan-2-yl acetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[(2S)-1-acetamido-3-chloropropan-2-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12ClNO3/c1-5(10)9-4-7(3-8)12-6(2)11/h7H,3-4H2,1-2H3,(H,9,10)/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOJJPJCUSDMTAT-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCC(CCl)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NC[C@@H](CCl)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00428563 | |

| Record name | (2S)-1-Acetamido-3-chloropropan-2-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00428563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

183905-31-9 | |

| Record name | (2S)-1-Acetamido-3-chloropropan-2-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00428563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to (S)-1-Acetamido-3-chloropropan-2-yl acetate

This technical guide provides a comprehensive overview of the chemical properties, synthesis, analysis, and biological relevance of (S)-1-Acetamido-3-chloropropan-2-yl acetate, a significant compound in the field of drug development and quality control. This document is intended for researchers, scientists, and professionals in the pharmaceutical industry.

Chemical Identity and Properties

This compound, also known as Linezolid Impurity 77, is a chiral organic compound. Its identity and key physicochemical properties are summarized below.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| IUPAC Name | [(2S)-1-acetamido-3-chloropropan-2-yl] acetate | [1] |

| Synonyms | (S)-N-[2-(Acetyloxy)-3-chloropropyl]acetamide, Linezolid Impurity 77 | [1] |

| CAS Number | 183905-31-9 | [1] |

| Molecular Formula | C₇H₁₂ClNO₃ | [1] |

| Molecular Weight | 193.63 g/mol | [1] |

| Physical State | Liquid | [2] |

| Boiling Point | 370.2 °C at 760 mmHg (Predicted) | |

| Density | 1.171 g/cm³ (Predicted) | |

| Solubility | Soluble in organic solvents such as ethanol, methanol, and dichloromethane. | |

| XLogP3 | 0.1 | [1][3] |

Synthesis and Purification

This compound is primarily known as a process-related impurity and degradation product in the synthesis of the antibiotic Linezolid.[4][5] While specific, detailed protocols for its standalone synthesis are not widely published, a plausible synthetic route can be devised based on standard organic chemistry principles, starting from the commercially available (S)-1-amino-3-chloropropan-2-ol.

Experimental Protocol: Synthesis of this compound

This proposed synthesis involves a two-step process: N-acetylation of the amino group followed by O-acetylation of the hydroxyl group.

Step 1: N-Acetylation of (S)-1-amino-3-chloropropan-2-ol

-

Dissolve (S)-1-amino-3-chloropropan-2-ol (1 equivalent) in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran.

-

Cool the solution to 0 °C in an ice bath.

-

Add a mild base, such as triethylamine (1.1 equivalents), to the solution.

-

Slowly add acetyl chloride or acetic anhydride (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude (S)-N-(3-chloro-2-hydroxypropyl)acetamide.

Step 2: O-Acetylation of (S)-N-(3-chloro-2-hydroxypropyl)acetamide

-

Dissolve the crude product from Step 1 in dichloromethane.

-

Add a base, such as pyridine or triethylamine (1.2 equivalents).

-

Add acetic anhydride (1.2 equivalents) and a catalytic amount of 4-dimethylaminopyridine (DMAP).

-

Stir the reaction mixture at room temperature for 12-16 hours, monitoring by TLC.

-

After completion, dilute the reaction mixture with dichloromethane and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude this compound.

Purification

The crude product can be purified by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to afford the pure this compound.[6]

Spectral Analysis

The structural characterization of this compound is typically achieved through a combination of spectroscopic techniques.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the two acetyl methyl groups, the methylene protons adjacent to the chlorine and nitrogen atoms, and the methine proton of the chiral center. The chemical shifts and coupling constants would be characteristic of the propan-2-yl acetate backbone.[7][8]

-

¹³C NMR Spectroscopy: The carbon NMR spectrum should display seven distinct carbon signals, including two carbonyl carbons (from the amide and ester groups), two methyl carbons, two methylene carbons, and one methine carbon. The chemical shifts would be influenced by the electronegative chlorine, oxygen, and nitrogen atoms.[9][10]

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to exhibit characteristic absorption bands for the N-H stretching of the secondary amide, C=O stretching of the amide and ester groups, and C-Cl stretching.[11]

-

Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns, including the loss of acetyl and acetamido groups, which can be used to confirm the molecular weight and structure.[12][13]

Reactivity and Stability

This compound is known to be a degradation product of Linezolid, particularly under certain stress conditions.[4] Forced degradation studies on Linezolid indicate that its impurities can be formed under hydrolytic (acidic and basic), oxidative, and photolytic conditions.[1][14] This suggests that the ester and amide functionalities in this compound are susceptible to hydrolysis. The presence of a chlorine atom may also influence its reactivity in nucleophilic substitution reactions.

Biological Activity and Drug Development Relevance

The primary significance of this compound in drug development lies in its status as a critical impurity of the antibiotic Linezolid.[4] The presence of impurities in active pharmaceutical ingredients (APIs) is strictly regulated by health authorities, as they can impact the safety and efficacy of the final drug product.

As a chiral building block, this compound and its derivatives may also have potential applications in the synthesis of other biologically active molecules.[15]

Experimental Workflows and Diagrams

The following diagrams illustrate the synthesis workflow and the relationship of this compound to its parent drug, Linezolid.

References

- 1. benchchem.com [benchchem.com]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. synthinkchemicals.com [synthinkchemicals.com]

- 4. rjlbpcs.com [rjlbpcs.com]

- 5. Isolation and characterization of process-related impurities in linezolid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chembk.com [chembk.com]

- 7. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]

- 8. researchgate.net [researchgate.net]

- 9. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 10. Previous spectra [qorganica.qui.uam.es]

- 11. researchgate.net [researchgate.net]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra - MetwareBio [metwarebio.com]

- 14. researchgate.net [researchgate.net]

- 15. smolecule.com [smolecule.com]

An In-Depth Technical Guide to (S)-1-Acetamido-3-chloropropan-2-yl acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound (S)-1-Acetamido-3-chloropropan-2-yl acetate, including its nomenclature, physicochemical properties, and a detailed experimental protocol for its application in pharmaceutical synthesis.

Chemical Identity and Nomenclature

This compound is a chiral organic compound that serves as a crucial building block in the synthesis of various pharmaceutical agents, most notably the antibiotic Linezolid.[1]

IUPAC Name: [(2S)-1-acetamido-3-chloropropan-2-yl] acetate[2][3][4]

Synonyms: A variety of synonyms are used in literature and commercial listings for this compound. These include:

-

(2S)-1-Acetamido-3-chloropropan-2-yl acetate[2]

-

(S)-1-Acetamido-3-chloropropan-2-ylacetate[2]

-

(2S)-1-chloro-3-acetamidopropan-2-yl acetate[2]

-

[(1S)-1-(acetamidomethyl)-2-chloro-ethyl] acetate[2]

-

N-[(2S)-2-(Acetyloxy)-3-chloropropyl]-acetamide[2]

-

(1S)-1-[(acetylamino)methyl]-2-chloroethyl acetate[2]

-

(1S)-2-(acetylamino)-1-(chloromethyl)ethyl acetate[2]

-

(S)-acetic acid 2-acetylamino-1-chloromethyl-ethyl ester[2]

-

Linezolid Impurity 77[2]

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below. This information is critical for its handling, characterization, and application in synthetic chemistry.

| Property | Value | Source |

| Molecular Formula | C₇H₁₂ClNO₃ | [2][6] |

| Molecular Weight | 193.63 g/mol | [2][3][4] |

| CAS Number | 183905-31-9 | [2] |

| Appearance | White to off-white solid | [7] |

| Boiling Point | 370.2±32.0 °C (Predicted) | [7] |

| Density | 1.171 g/cm³ (Predicted) | [7] |

| pKa | 15.42±0.46 (Predicted) | [7] |

| InChI Key | GOJJPJCUSDMTAT-SSDOTTSWSA-N | [2][4] |

| Canonical SMILES | CC(=O)NC--INVALID-LINK--OC(=O)C | [2] |

Experimental Protocol: Synthesis of Linezolid Intermediate

This compound is a key starting material in the synthesis of the antibiotic Linezolid. The following protocol is adapted from a patented synthetic route and details the formation of a crucial intermediate.

Objective: To synthesize (R)-1-acetamido-3-((((S)-3-(3-fluoro-4-morpholinophenyl)-2-oxooxazolidin-5-yl)methyl)amino)propan-2-yl acetate.

Materials:

-

S-N-[(3-(3-fluoro-4-[4-morpholinyl]phenyl]-2-oxo-5-oxazolidinyl]methylamine

-

This compound

-

Sodium hydride (60% dispersion in mineral oil)

-

Dimethylformamide (DMF)

-

Acetic acid

-

10% Potassium carbonate (K₂CO₃) aqueous solution

-

Dichloromethane

-

Water

Procedure:

-

Dissolve S-N-[(3-(3-fluoro-4-[4-morpholinyl]phenyl]-2-oxo-5-oxazolidinyl]methylamine (2 g, 0.0067 moles) in 15 ml of DMF in a round bottom flask.

-

Cool the solution to 0°C.

-

Carefully add sodium hydride (60% dispersion in mineral oil) (0.542 g, 0.0135 moles) to the cooled solution.

-

Add this compound (1.96 g, 0.0101 moles).

-

Stir the reaction mixture at room temperature for 2 hours.

-

Cool the reaction mixture back to 0°C.

-

Quench the reaction by the addition of 1 ml of acetic acid followed by 10% K₂CO₃ aqueous solution.

-

Extract the product with dichloromethane.

-

Wash the organic layer with water.

-

Concentrate the organic layer to obtain (R)-1-acetamido-3-((((S)-3-(3-fluoro-4-morpholinophenyl)-2-oxooxazolidin-5-yl)methyl)amino)propan-2-yl acetate.

This protocol illustrates a key transformation where this compound serves as an electrophile for the alkylation of an amine, a common strategy in the synthesis of complex pharmaceutical molecules.

Workflow and Logical Relationships

The following diagrams illustrate the logical workflow for the identification and application of this compound.

Caption: Workflow for characterizing and utilizing the compound.

Caption: Key reaction in the synthesis of a Linezolid intermediate.

References

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. US20170217911A1 - Process For Preparation Of Linezolid - Google Patents [patents.google.com]

- 3. asianpubs.org [asianpubs.org]

- 4. A New Practical Synthesis of Linezolid: An Antibacterial Drug | Bentham Science [eurekaselect.com]

- 5. sandoopharma.com [sandoopharma.com]

- 6. chembk.com [chembk.com]

- 7. AcetaMide, N-[(2S)-2-(acetyloxy)-3-chloropropyl]- CAS#: 183905-31-9 [m.chemicalbook.com]

An In-depth Technical Guide on (S)-1-Acetamido-3-chloropropan-2-yl acetate: Molecular Structure, Stereochemistry, and Synthetic Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-1-Acetamido-3-chloropropan-2-yl acetate is a chiral synthetic building block of significant interest in medicinal chemistry, primarily recognized for its role as a key intermediate in the synthesis of the oxazolidinone antibiotic, Linezolid. This technical guide provides a comprehensive overview of its molecular structure, stereochemistry, and its pivotal position in pharmaceutical synthesis. Detailed experimental protocols for reactions involving this compound, alongside a summary of its physicochemical properties, are presented to support research and development in this area.

Molecular Structure and Properties

This compound is a trifunctional molecule featuring an acetamido group, a chloroalkane, and an acetate ester. The stereochemistry at the C2 position is of the (S) configuration, which is crucial for its application in the asymmetric synthesis of pharmaceuticals like Linezolid.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below. This data is essential for its handling, characterization, and use in synthetic protocols.

| Property | Value | Reference(s) |

| IUPAC Name | [(2S)-1-acetamido-3-chloropropan-2-yl] acetate | [1][2] |

| CAS Number | 183905-31-9 | [1][2] |

| Molecular Formula | C₇H₁₂ClNO₃ | [1][2] |

| Molecular Weight | 193.63 g/mol | [2] |

| Canonical SMILES | CC(=O)NC--INVALID-LINK--OC(=O)C | [2] |

| InChI | InChI=1S/C7H12ClNO3/c1-5(10)9-4-7(3-8)12-6(2)11/h7H,3-4H2,1-2H3,(H,9,10)/t7-/m1/s1 | [2] |

| InChIKey | GOJJPJCUSDMTAT-SSDOTTSWSA-N | [2] |

Stereochemistry

The biological activity of many pharmaceuticals is intrinsically linked to their stereochemistry. In the context of Linezolid synthesis, the (S)-configuration of the chiral center at the C2 position of 1-acetamido-3-chloropropan-2-yl acetate is a critical determinant for the ultimate stereochemistry of the final drug product. The Cahn-Ingold-Prelog priority of the substituents around the chiral carbon (C2) dictates the (S) designation. This specific stereoisomer ensures the correct spatial arrangement of the functional groups required for the subsequent cyclization and formation of the oxazolidinone ring, which is the core pharmacophore of Linezolid.

Role in Pharmaceutical Synthesis: A Linezolid Intermediate

This compound is a well-established intermediate in the synthesis of Linezolid, a crucial antibiotic for treating infections caused by multi-resistant bacteria. It serves as an electrophilic building block, reacting with a nucleophilic amine precursor to construct the side chain of the Linezolid molecule.

Logical Relationship in Linezolid Synthesis

The following diagram illustrates the logical flow of a synthetic step where this compound is utilized in the synthesis of a Linezolid-related compound.

References

Spectroscopic Profile of (S)-1-Acetamido-3-chloropropan-2-yl acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for (S)-1-Acetamido-3-chloropropan-2-yl acetate, a compound of interest in synthetic and medicinal chemistry. Due to the limited availability of experimentally-derived spectra for this specific molecule in public databases, this document compiles predicted values based on characteristic data for its constituent functional groups. The information is intended to serve as a reference for substance identification, characterization, and quality control.

Chemical Structure and Overview

This compound possesses a chiral backbone with key functional groups that dictate its spectroscopic behavior: a secondary acetamido group, a secondary acetate ester, and a primary alkyl chloride. Understanding the individual contributions of these groups is essential for interpreting its NMR, IR, and MS data.

Molecular Formula: C₇H₁₂ClNO₃ Molecular Weight: 193.63 g/mol

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound. These values are derived from established ranges for similar chemical environments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The proton NMR spectrum is expected to exhibit distinct signals corresponding to the different proton environments in the molecule. The chemical shifts are influenced by the electronegativity of neighboring atoms (O, N, Cl) and anisotropic effects from the carbonyl groups.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| H₃C-C(=O)NH- (Acetamido CH₃) | ~2.0 | Singlet | Typical for an acetamido methyl group. |

| -NH-C(=O)- (Amide NH) | 5.5 - 8.5 | Broad Singlet/Triplet | Chemical shift is concentration and solvent dependent. May show coupling to the adjacent CH₂. |

| -NH-CH₂- | 3.2 - 3.6 | Multiplet | Diastereotopic protons coupled to the methine proton and the amide proton. |

| -CH(OAc)- | 4.9 - 5.3 | Multiplet | Deshielded by the adjacent acetate and chloromethyl groups. |

| -CH₂Cl | 3.6 - 3.9 | Multiplet | Deshielded by the electronegative chlorine atom. Diastereotopic protons coupled to the methine proton. |

| H₃C-C(=O)O- (Acetate CH₃) | ~2.1 | Singlet | Typical for an acetate methyl group. |

¹³C NMR (Carbon NMR): The carbon NMR spectrum will show seven distinct signals, corresponding to each carbon atom in the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

| C H₃-C(=O)NH- (Acetamido CH₃) | 20 - 30 | Shielded aliphatic carbon. |

| H₃C-C (=O)NH- (Amide C=O) | 170 - 185 | Deshielded carbonyl carbon. |

| -NH-C H₂- | 37 - 45 | Carbon adjacent to nitrogen. |

| -C H(OAc)- | 50 - 65 | Carbon attached to the acetate oxygen. |

| -C H₂Cl | 40 - 45 | Deshielded by the chlorine atom.[1] |

| C H₃-C(=O)O- (Acetate CH₃) | 20 - 30 | Shielded aliphatic carbon. |

| H₃C-C (=O)O- (Ester C=O) | 170 - 185 | Deshielded carbonyl carbon. |

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by strong absorptions from the carbonyl groups of the amide and ester, as well as N-H and C-Cl stretching and bending vibrations.

| Vibrational Mode | Predicted Absorption Range (cm⁻¹) | Intensity | Functional Group |

| N-H Stretch | 3400 - 3250 | Medium | Secondary Amide[2] |

| C-H Stretch (sp³) | 3000 - 2850 | Medium | Alkane |

| C=O Stretch (Amide I) | 1700 - 1630 | Strong | Secondary Amide[3] |

| C=O Stretch (Ester) | 1750 - 1735 | Strong | Aliphatic Ester[4] |

| N-H Bend (Amide II) | 1570 - 1515 | Medium | Secondary Amide[3] |

| C-O Stretch | 1300 - 1000 | Strong | Ester[4] |

| C-Cl Stretch | 800 - 600 | Strong | Alkyl Halide[5] |

Mass Spectrometry (MS)

The mass spectrum, typically obtained using electron ionization (EI), will show the molecular ion peak and characteristic fragmentation patterns. The presence of chlorine will be indicated by a characteristic M+2 isotopic peak with an intensity of approximately one-third of the molecular ion peak.

| m/z Value | Predicted Fragment | Fragmentation Pathway |

| 193/195 | [C₇H₁₂ClNO₃]⁺ | Molecular Ion (M⁺) |

| 158 | [M - Cl]⁺ | Loss of a chlorine radical |

| 134/136 | [M - CH₃COO]⁺ | Loss of the acetoxy group |

| 114 | [M - CH₂Cl - H₂O]⁺ | Complex fragmentation |

| 82/84 | [CH₂=CH-CH₂Cl]⁺ | Rearrangement and fragmentation |

| 43 | [CH₃CO]⁺ | Acylium ion from either the amide or ester |

Experimental Protocols

The following are general methodologies for acquiring the spectroscopic data described above. Instrument parameters should be optimized for the specific sample and equipment.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: Utilize a 300-500 MHz NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a one-pulse proton spectrum.

-

Typical parameters: 32-64 scans, relaxation delay of 1-2 seconds, spectral width of 10-15 ppm.

-

Process the data with Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum using the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 200-250 ppm.

-

Process the data similarly to the ¹H NMR spectrum.

-

FT-IR Spectroscopy

-

Sample Preparation:

-

Neat Liquid: If the sample is a liquid, a thin film can be prepared between two KBr or NaCl plates.

-

Solution: Alternatively, dissolve the compound in a suitable solvent (e.g., chloroform, methylene chloride) and cast a film onto a salt plate by evaporating the solvent.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition:

-

Record a background spectrum of the empty sample compartment or the salt plates/solvent.

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

-

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent (e.g., methanol, acetonitrile).

-

Instrumentation: Employ a mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI, Electrospray Ionization - ESI).

-

Acquisition:

-

Introduce the sample into the ion source. For EI, this is often via a direct insertion probe or a gas chromatograph (GC). For ESI, this is typically via direct infusion or a liquid chromatograph (LC).

-

Acquire the mass spectrum over a suitable m/z range (e.g., 40-400 amu).

-

The instrument is calibrated using a known reference compound.

-

Visualizations

The following diagrams illustrate the chemical structure and a general workflow for spectroscopic analysis.

Caption: Experimental workflow for spectroscopic analysis.

Caption: Chemical structure with key functional groups.

References

Physical and chemical properties of [(2S)-1-acetamido-3-chloropropan-2-yl] acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of [(2S)-1-acetamido-3-chloropropan-2-yl] acetate, a known process-related impurity of the antibiotic Linezolid. This document collates available data on its chemical identity, physicochemical properties, and analytical considerations. Due to the limited availability of public experimental data, this guide also presents a putative synthesis and analysis workflow. The information herein is intended to support researchers, quality control analysts, and drug development professionals in understanding and managing this specific impurity.

Chemical Identity and Nomenclature

[(2S)-1-acetamido-3-chloropropan-2-yl] acetate is a chiral organic compound. Its identity is established through various nomenclature systems and registry numbers.

| Identifier | Value |

| IUPAC Name | [(2S)-1-acetamido-3-chloropropan-2-yl] acetate[1][2] |

| Synonyms | (S)-N-[2-(Acetyloxy)-3-chloropropyl]acetamide, (2S)-1-chloro-3-acetamidopropan-2-yl acetate, Linezolid Impurity 77[2] |

| CAS Registry Number | 183905-31-9[1][2] |

| Molecular Formula | C₇H₁₂ClNO₃[1][2] |

| Canonical SMILES | CC(=O)NC--INVALID-LINK--OC(=O)C[2] |

| InChI Key | GOJJPJCUSDMTAT-SSDOTTSWSA-N[1] |

Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 193.63 g/mol | PubChem[2] |

| Physical State | Liquid | Fluorochem[1] |

| Boiling Point | 183-184 °C | ChemBK |

| Density | 1.255 g/cm³ | ChemBK |

| XLogP3 | 0.1 | PubChem[2] |

| Hydrogen Bond Donor Count | 1 | PubChem[2] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[2] |

| Rotatable Bond Count | 5 | PubChem[2] |

| Exact Mass | 193.0505709 g/mol | PubChem[2] |

| Monoisotopic Mass | 193.0505709 g/mol | PubChem[2] |

| Topological Polar Surface Area | 55.4 Ų | PubChem[2] |

| Solubility | Low solubility in water, soluble in organic solvents such as alcohols and ethers. | ChemBK |

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of [(2S)-1-acetamido-3-chloropropan-2-yl] acetate are not extensively published. The following sections outline putative methods based on general organic chemistry principles and analytical practices for pharmaceutical impurities.

Synthesis

A potential synthetic route involves the acetylation of (S)-1-amino-3-chloro-2-propanol. This two-step process would first involve the acetylation of the amine functionality, followed by the acetylation of the hydroxyl group.

Step 1: N-acetylation of (S)-1-amino-3-chloro-2-propanol

-

Dissolve (S)-1-amino-3-chloro-2-propanol in a suitable solvent such as dichloromethane or ethyl acetate.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add one equivalent of acetyl chloride or acetic anhydride.

-

A base, such as triethylamine or pyridine, may be added to neutralize the resulting acid.

-

Allow the reaction to warm to room temperature and stir until completion, monitoring by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (S)-N-(3-chloro-2-hydroxypropyl)acetamide.

Step 2: O-acetylation of (S)-N-(3-chloro-2-hydroxypropyl)acetamide

-

Dissolve the product from Step 1 in a suitable solvent like dichloromethane.

-

Add a slight excess of acetic anhydride and a catalytic amount of a strong acid (e.g., sulfuric acid) or a base like 4-dimethylaminopyridine (DMAP).

-

Stir the reaction at room temperature until completion, as monitored by TLC.

-

Quench the reaction with a saturated solution of sodium bicarbonate.

-

Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain [(2S)-1-acetamido-3-chloropropan-2-yl] acetate.

Analytical Methods

As an impurity of Linezolid, the detection and quantification of this compound are critical. High-Performance Liquid Chromatography (HPLC) is a common method for such analyses.

High-Performance Liquid Chromatography (HPLC)

-

Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is suitable for the separation of Linezolid and its impurities.[3]

-

Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile) is typically employed.[3] A common mobile phase composition is a 70:30 (v/v) mixture of water with 0.1% formic acid and acetonitrile.[3]

-

Flow Rate: A flow rate of 1.0 mL/min is generally used.[4]

-

Detection: UV detection at 254 nm is appropriate for Linezolid and its related substances.[3]

-

Temperature: The column is typically maintained at ambient temperature or controlled at a specific temperature, such as 25 °C.

-

Sample Preparation: The sample should be dissolved in a suitable solvent, such as the mobile phase, and filtered through a 0.45 µm filter before injection.

Spectral Data

Specific, experimentally-derived spectral data for [(2S)-1-acetamido-3-chloropropan-2-yl] acetate are not widely available. The expected spectral characteristics are discussed below based on the compound's structure.

¹H NMR Spectroscopy (Predicted)

-

-CH₃ (Acetamido): A singlet around δ 2.0 ppm.

-

-CH₃ (Acetate): A singlet around δ 2.1 ppm.

-

-CH₂-NH-: A multiplet around δ 3.4-3.6 ppm.

-

-CH₂-Cl: A multiplet around δ 3.7-3.9 ppm.

-

-CH-O-: A multiplet around δ 5.0-5.2 ppm.

-

-NH-: A broad singlet or triplet around δ 6.0-7.0 ppm, which may be exchangeable with D₂O.

¹³C NMR Spectroscopy (Predicted)

-

-CH₃ (Acetamido): A signal around δ 23 ppm.

-

-CH₃ (Acetate): A signal around δ 21 ppm.

-

-CH₂-NH-: A signal around δ 42 ppm.

-

-CH₂-Cl: A signal around δ 45 ppm.

-

-CH-O-: A signal around δ 70 ppm.

-

C=O (Acetamido): A signal around δ 170 ppm.

-

C=O (Acetate): A signal around δ 171 ppm.

Mass Spectrometry (Predicted)

-

Molecular Ion (M⁺): The mass spectrum would be expected to show a molecular ion peak at m/z 193 and an M+2 peak at m/z 195 due to the presence of the chlorine-37 isotope.

-

Fragmentation: Common fragmentation patterns would likely involve the loss of the acetyl group (CH₃CO, 43 Da), the acetamido group (CH₃CONH₂, 59 Da), and the chloromethyl group (CH₂Cl, 49 Da).

Biological Activity and Toxicity

As a pharmaceutical impurity, the primary biological consideration for [(2S)-1-acetamido-3-chloropropan-2-yl] acetate is its potential toxicity. While specific toxicological data for this compound is not publicly available, impurities in pharmaceuticals are generally required to be controlled to very low levels (typically below 0.15%) to ensure patient safety. The toxicological profile of related compounds, such as 3-chloropropane-1,2-diol (3-MCPD), has been studied, and it is considered a potential carcinogen.[5] However, direct extrapolation of this toxicity to the target compound is not scientifically valid without specific studies.

Visualizations

Putative Synthesis Workflow

Caption: A putative workflow for the synthesis of [(2S)-1-acetamido-3-chloropropan-2-yl] acetate.

Analytical Workflow for Impurity Profiling

Caption: A general workflow for the HPLC analysis of pharmaceutical impurities like the title compound.

Conclusion

[(2S)-1-acetamido-3-chloropropan-2-yl] acetate is a relevant compound in the context of pharmaceutical manufacturing, particularly in the quality control of Linezolid. While a complete experimental dataset for this molecule is not publicly accessible, this guide consolidates the available information on its properties and provides logical, scientifically-grounded workflows for its synthesis and analysis. Further research to obtain definitive experimental data, especially spectroscopic and toxicological information, is warranted to fully characterize this impurity.

References

- 1. sandoopharma.com [sandoopharma.com]

- 2. (2S)-1-Acetamido-3-chloropropan-2-yl acetate | C7H12ClNO3 | CID 7357675 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. dovepress.com [dovepress.com]

- 4. Therapeutic drug monitoring of linezolid: HPLC-based assays for routine quantification of linezolid in human serum and cerebrospinal fluid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Toxicological assessment of 3-chloropropane-1,2-diol and glycidol fatty acid esters in food - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on (S)-1-Acetamido-3-chloropropan-2-yl acetate

CAS Number: 183905-31-9

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (S)-1-Acetamido-3-chloropropan-2-yl acetate, a key chiral intermediate in the synthesis of the oxazolidinone antibiotic, Linezolid. This document details its chemical properties, outlines a detailed experimental protocol for its synthesis and analysis, and discusses the biological mechanism of its end-product, Linezolid.

Chemical and Physical Properties

This compound is a crucial building block in pharmaceutical manufacturing.[1] Its chemical and physical properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₇H₁₂ClNO₃ |

| Molecular Weight | 193.63 g/mol [2][3][4][5] |

| CAS Number | 183905-31-9[1] |

| IUPAC Name | [(2S)-1-acetamido-3-chloropropan-2-yl] acetate[2][3][5] |

| Synonyms | (S)-N-[2-(acetyloxy)-3-chloropropyl]acetamide, (1S)-2-Acetylamino-1-(chloromethyl)ethyl acetate |

| Appearance | Liquid[3] |

| Purity | Typically ≥97%[3] |

| XLogP3 | 0.1[4][5] |

| Hydrogen Bond Donor Count | 1[4][5] |

| Hydrogen Bond Acceptor Count | 3[4][5] |

| Rotatable Bond Count | 4[4][5] |

| Exact Mass | 193.0505709 Da[4][5] |

| Canonical SMILES | CC(=O)NC--INVALID-LINK--OC(=O)C[2][3][5] |

| InChI Key | GOJJPJCUSDMTAT-SSDOTTSWSA-N[2][3][5] |

Synthesis and Purification

The following is a representative experimental protocol for the synthesis of this compound, derived from established synthetic routes for Linezolid.

Synthesis Workflow

Caption: Synthetic pathway for this compound.

Experimental Protocol: Synthesis

Materials:

-

(S)-1-amino-3-chloro-2-propanol hydrochloride

-

Acetic anhydride

-

Pyridine (or another suitable base)

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Acetylation: To a stirred solution of (S)-1-amino-3-chloro-2-propanol hydrochloride in a suitable solvent such as dichloromethane, add a base (e.g., triethylamine or pyridine) at 0-5 °C.

-

Slowly add acetic anhydride to the reaction mixture, maintaining the temperature below 10 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Work-up: Quench the reaction with water and extract the product with ethyl acetate.

-

Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain crude (S)-N-(2-hydroxy-3-chloro)acetamide.

-

Esterification: The crude intermediate is then acetylated using an appropriate acetylating agent to yield this compound.

-

Purification: The final product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure compound.[6][7][8][9][10]

Analytical Methods

Analytical Workflow

Caption: Analytical workflow for this compound.

Experimental Protocol: Chiral HPLC Analysis

High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase is essential for determining the enantiomeric purity of the synthesized intermediate.[5][11][12][13][14]

Instrumentation and Conditions:

-

Column: Chiral stationary phase column (e.g., polysaccharide-based like Chiralcel OD-H or Chiralpak AD-H).

-

Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The exact ratio may need to be optimized.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 220 nm.

-

Column Temperature: 25 °C.

-

Injection Volume: 10 µL.

Procedure:

-

Prepare a standard solution of the sample in the mobile phase at a concentration of approximately 1 mg/mL.

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject the sample and record the chromatogram.

-

The two enantiomers should be well-resolved, allowing for the determination of the enantiomeric excess of the (S)-enantiomer.

Experimental Protocol: NMR Spectroscopy

NMR spectroscopy is used to confirm the chemical structure of the synthesized compound.[15][16][17][18][19]

Instrumentation and Conditions:

-

Spectrometer: 400 MHz or higher NMR spectrometer.

-

Solvent: Deuterated chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).

-

Internal Standard: Tetramethylsilane (TMS).

Procedure:

-

Dissolve 5-10 mg of the purified product in approximately 0.6 mL of the deuterated solvent.

-

Add a small amount of TMS.

-

Acquire ¹H and ¹³C NMR spectra.

Expected ¹H NMR signals (in CDCl₃):

-

Signals corresponding to the two acetyl methyl groups.

-

A multiplet for the methine proton of the chloromethyl group.

-

A multiplet for the methylene protons adjacent to the nitrogen.

-

A multiplet for the methine proton attached to the acetate group.

-

A broad singlet for the amide proton.

Biological Context: Mechanism of Action of Linezolid

This compound is not known to have direct biological activity. Its significance lies in its role as a precursor to Linezolid. Linezolid is a potent antibiotic that inhibits bacterial protein synthesis through a unique mechanism.[1][3][20][21]

Signaling Pathway: Linezolid's Inhibition of Bacterial Protein Synthesis

Linezolid targets the initiation step of protein synthesis in bacteria.[22][23][24] It binds to the 23S ribosomal RNA of the 50S subunit, preventing the formation of a functional 70S initiation complex.[1][21] This action is distinct from other protein synthesis inhibitors that typically target the elongation phase.[3]

Caption: Mechanism of action of Linezolid in inhibiting bacterial protein synthesis.

Resistance Mechanisms to Linezolid

Bacterial resistance to Linezolid has been observed and is primarily due to mutations in the 23S rRNA gene, which alters the drug's binding site on the 50S ribosomal subunit.[4][25][26][27][28][29][30] Other less common mechanisms include mutations in ribosomal proteins L3 and L4 and the acquisition of the cfr gene, which encodes an rRNA methyltransferase that modifies the Linezolid binding site.[26]

References

- 1. Linezolid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Linezolid in vitro: mechanism and antibacterial spectrum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Linezolid: Its Role in the Treatment of Gram-Positive, Drug-Resistant Bacterial Infections | AAFP [aafp.org]

- 4. Resistance to linezolid caused by modifications at its binding site on the ribosome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chromatographyonline.com [chromatographyonline.com]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. Integrated Purification and Formulation of an Active Pharmaceutical Ingredient via Agitated Bed Crystallization and Fluidized Bed Processing - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Purification & Separation | Chromatography | HPLC | CDMO [pharmacompass.com]

- 9. valveandcontrol.com [valveandcontrol.com]

- 10. kirschner.med.harvard.edu [kirschner.med.harvard.edu]

- 11. benchchem.com [benchchem.com]

- 12. uhplcs.com [uhplcs.com]

- 13. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 14. chiral hplc method: Topics by Science.gov [science.gov]

- 15. tandfonline.com [tandfonline.com]

- 16. benchchem.com [benchchem.com]

- 17. Acetamide(60-35-5) 1H NMR spectrum [chemicalbook.com]

- 18. researchgate.net [researchgate.net]

- 19. spectrabase.com [spectrabase.com]

- 20. The oxazolidinone linezolid inhibits initiation of protein synthesis in bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Pharmacology of Linezolid | Pharmacology Mentor [pharmacologymentor.com]

- 22. The Oxazolidinone Linezolid Inhibits Initiation of Protein Synthesis in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 23. journals.asm.org [journals.asm.org]

- 24. academic.oup.com [academic.oup.com]

- 25. Resistance to Linezolid Caused by Modifications at Its Binding Site on the Ribosome - PMC [pmc.ncbi.nlm.nih.gov]

- 26. journals.asm.org [journals.asm.org]

- 27. mdpi.com [mdpi.com]

- 28. journals.asm.org [journals.asm.org]

- 29. PDB-101: Global Health: Antimicrobial Resistance: undefined: Linezolid Resistance [pdb101.rcsb.org]

- 30. researchgate.net [researchgate.net]

The Pivotal Role of (S)-1-Acetamido-3-chloropropan-2-yl acetate in Chiral Pool Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(S)-1-Acetamido-3-chloropropan-2-yl acetate , a versatile chiral building block, has emerged as a crucial intermediate in the asymmetric synthesis of complex pharmaceutical molecules. Its intrinsic chirality, derived from the chiral pool, makes it a valuable starting material for creating stereochemically defined active pharmaceutical ingredients (APIs). This technical guide provides an in-depth exploration of its synthesis, applications, and the experimental protocols associated with its use, with a primary focus on its celebrated role in the production of the oxazolidinone antibiotic, Linezolid.

Introduction to Chiral Pool Synthesis and this compound

Chiral pool synthesis is a strategic approach in asymmetric synthesis that utilizes readily available, enantiomerically pure natural products, such as amino acids, carbohydrates, and terpenes, as starting materials.[1][2] This strategy circumvents the need for often complex and costly asymmetric induction or resolution steps. This compound is a prime example of a synthon derived from this concept, with its stereocenter originating from natural L-serine.

Synthesis of this compound from the Chiral Pool

The most common and economically viable route to this compound begins with the naturally occurring amino acid, L-serine. The synthesis involves a series of transformations that convert the amino and hydroxyl groups of L-serine into the desired chloro, acetamido, and acetate functionalities while retaining the original stereochemistry.

A plausible synthetic pathway, inferred from various sources, is depicted below. The key steps involve the diazotization of L-serine in the presence of a chloride source to furnish (S)-2-chloro-3-hydroxypropanoic acid, followed by amination, and subsequent acylation reactions. A related synthesis starting from L-serine to a bromo-analogue has been described, lending strong support to this pathway.[3]

Figure 1: Proposed synthetic pathway of this compound from L-Serine.

Detailed Experimental Protocol: Synthesis from L-Serine (Proposed)

Step 1: Synthesis of (S)-2-Amino-3-chloropropanoic acid from L-Serine This step can be achieved through a diazotization reaction of L-serine in the presence of hydrochloric acid, followed by reaction with a chlorinating agent. A similar procedure for the synthesis of the bromo-analogue from L-serine is well-documented.[3]

Step 2: Reduction to (S)-3-Amino-1-chloropropan-2-ol The carboxylic acid can be reduced to the corresponding alcohol using a suitable reducing agent like lithium aluminium hydride or borane complexes.

Step 3: Acetylation to this compound The final step involves the acetylation of both the amino and hydroxyl groups. This can be performed using acetic anhydride in the presence of a base.[4]

Application in the Synthesis of Linezolid

The most prominent application of this compound is in the synthesis of Linezolid, a crucial antibiotic used to treat infections caused by multi-drug resistant Gram-positive bacteria.[5][6]

Reaction Pathway

The synthesis of Linezolid involves the N-arylation of a suitable aniline derivative with this compound, followed by cyclization to form the oxazolidinone ring, and subsequent deprotection and acetylation steps.

Figure 2: General workflow for the synthesis of Linezolid.

Quantitative Data from Linezolid Synthesis

The following table summarizes quantitative data from various reported syntheses of Linezolid utilizing this compound.

| Reference | Reactants | Base/Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Purity (%) |

| US20170217911A1[5] | Ethyl (3-fluoro-4-morpholinophenyl)carbamate, this compound | Lithium isopropoxide | N,N-Dimethylacetamide | Room Temp. | - | 79.05 | 99.94 |

| US20170217911A1[5] | S-N-[(3-(3-fluoro-4-[4-morpholinyl]phenyl]-2-oxo-5-oxazolidinyl]methylamine, this compound | Sodium Hydride | DMF | Room Temp. | 2 | 97.9 | - |

Detailed Experimental Protocol: Synthesis of Linezolid

The following protocol is adapted from a patent for the preparation of Linezolid.[5]

Step 1: N-Alkylation and Cyclization

-

To a solution of ethyl (3-fluoro-4-morpholinophenyl)carbamate (10 g, 0.0373 moles) in N,N-dimethylacetamide, add this compound (15.0 g, 0.077 moles).

-

Cool the reaction mixture to 0°C and stir at room temperature.

-

Monitor the reaction progress by HPLC.

-

Upon completion, cool the reaction to 0°C and quench with aqueous NH₄Cl solution.

-

Extract the product with dichloromethane.

-

Wash the organic layer with water and concentrate under reduced pressure to obtain crude Linezolid.

Step 2: Purification

-

The crude Linezolid can be purified by crystallization from ethyl acetate followed by recrystallization from isopropanol.

Other Potential Applications

While the synthesis of Linezolid is the most documented application, the chemical structure of this compound makes it a suitable precursor for the synthesis of other chiral molecules, particularly other oxazolidinone-based compounds. Its three distinct functional groups (acetate, acetamide, and chloro) allow for sequential and regioselective modifications. Further research may uncover its utility in the synthesis of other APIs and chiral ligands.

Conclusion

This compound stands as a testament to the power and efficiency of chiral pool synthesis. Its successful application in the large-scale production of Linezolid highlights the importance of readily available, stereochemically defined building blocks in modern drug development. This guide provides a foundational understanding of its synthesis and primary application, serving as a valuable resource for chemists and pharmaceutical scientists working in the field of asymmetric synthesis. Further exploration into the reactivity of this versatile molecule is likely to expand its role in the synthesis of other valuable chiral compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. US8957252B2 - Process for preparation of lacosamide and some N-benzyl-propanamide intermediate derivatives - Google Patents [patents.google.com]

- 4. Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. US20170217911A1 - Process For Preparation Of Linezolid - Google Patents [patents.google.com]

- 6. derpharmachemica.com [derpharmachemica.com]

An In-Depth Technical Guide to (S)-1-Acetamido-3-chloropropan-2-yl acetate: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-1-Acetamido-3-chloropropan-2-yl acetate is a pivotal chiral intermediate in the synthesis of the oxazolidinone antibiotic, Linezolid. This technical guide provides a comprehensive overview of its discovery, historical context, and detailed synthetic methodologies. The document elucidates the compound's role as a critical building block in pharmaceutical manufacturing, with a focus on experimental protocols and quantitative data.

Introduction

This compound, a key chiral building block, plays a crucial role in the synthesis of Linezolid, a significant antibiotic used to treat serious infections caused by Gram-positive bacteria.[1] The development of efficient and stereoselective synthetic routes to produce high-purity this compound is of paramount importance for the pharmaceutical industry. This guide delves into the history of its synthesis, which is intrinsically linked to the development of Linezolid, and provides a detailed look at the experimental procedures involved in its preparation.

Discovery and Historical Context

The discovery of this compound is directly tied to the pioneering work on the antibiotic Linezolid (formerly known as U-100766) by scientists at Pharmacia & Upjohn Company (now part of Pfizer) in the mid-1990s. As researchers developed various synthetic pathways to construct the complex Linezolid molecule, the need for versatile and stereochemically pure intermediates became evident.

While early publications on Linezolid synthesis focused on the construction of the core oxazolidinone ring, subsequent process development and the exploration of alternative synthetic routes led to the identification of this compound as a valuable intermediate. Its importance lies in its ability to introduce the protected aminopropanol side chain with the correct stereochemistry, a critical feature for the antibiotic's activity. Patents filed in the years following the initial discovery of Linezolid began to disclose synthetic methods that utilized this and similar intermediates to improve yield, purity, and scalability.

Physicochemical Properties and Characterization Data

A thorough understanding of the physicochemical properties of this compound is essential for its handling, purification, and use in subsequent synthetic steps. The following table summarizes key quantitative data for this compound.

| Property | Value | Reference |

| IUPAC Name | [(2S)-1-acetamido-3-chloropropan-2-yl] acetate | PubChem |

| CAS Number | 183905-31-9 | PubChem |

| Molecular Formula | C₇H₁₂ClNO₃ | PubChem |

| Molecular Weight | 193.63 g/mol | PubChem |

| Appearance | White to off-white solid | [2] |

| Boiling Point | 370.2±32.0 °C (Predicted) | [2] |

| Density | 1.171 g/cm³ (Predicted) | [2] |

| pKa | 15.42±0.46 (Predicted) | [2] |

| Storage | Keep in dark place, Inert atmosphere, Store in freezer, under -20°C | [2][3] |

Synthetic Methodologies

The synthesis of this compound is typically achieved through a multi-step process starting from a readily available chiral precursor. A common and logical synthetic pathway involves the N-acetylation and subsequent O-acetylation of (S)-1-amino-3-chloro-2-propanol.

Synthesis from (S)-1-amino-3-chloro-2-propanol

The preparation of the target molecule from (S)-1-amino-3-chloro-2-propanol involves two key transformations: the acetylation of the amino group (N-acetylation) and the acetylation of the hydroxyl group (O-acetylation). The selective N-acetylation of amino alcohols is a well-established transformation in organic synthesis. The amino group is generally more nucleophilic than the hydroxyl group, allowing for selective reaction under controlled conditions.

Experimental Protocol: Two-Step Acetylation of (S)-1-amino-3-chloro-2-propanol

This protocol describes a representative two-step procedure for the synthesis of this compound.

Step 1: N-Acetylation of (S)-1-amino-3-chloro-2-propanol

-

Materials:

-

(S)-1-amino-3-chloro-2-propanol hydrochloride

-

Acetic anhydride

-

A suitable base (e.g., triethylamine or sodium acetate)

-

An appropriate solvent (e.g., dichloromethane or ethyl acetate)

-

Standard laboratory glassware

-

-

Procedure:

-

To a solution of (S)-1-amino-3-chloro-2-propanol hydrochloride in the chosen solvent, add the base to neutralize the hydrochloride and liberate the free amine.

-

Cool the reaction mixture in an ice bath.

-

Slowly add acetic anhydride to the cooled solution with stirring. The reaction is typically exothermic.

-

Allow the reaction to warm to room temperature and stir for a specified period until the reaction is complete (monitored by TLC or LC-MS).

-

Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude (S)-N-(3-chloro-2-hydroxypropyl)acetamide.

-

Step 2: O-Acetylation of (S)-N-(3-chloro-2-hydroxypropyl)acetamide

-

Materials:

-

(S)-N-(3-chloro-2-hydroxypropyl)acetamide (from Step 1)

-

Acetic anhydride

-

A catalyst (e.g., a catalytic amount of a strong acid like sulfuric acid or a base like pyridine)

-

An appropriate solvent (e.g., dichloromethane or neat acetic anhydride)

-

Standard laboratory glassware

-

-

Procedure:

-

Dissolve the crude (S)-N-(3-chloro-2-hydroxypropyl)acetamide in the chosen solvent.

-

Add the catalyst to the solution.

-

Add acetic anhydride to the mixture.

-

Stir the reaction at room temperature or with gentle heating until the reaction is complete (monitored by TLC or LC-MS).

-

Upon completion, carefully quench the reaction with water or ice.

-

Extract the product with an organic solvent.

-

Wash the organic layer with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by a suitable method such as crystallization or column chromatography to obtain pure this compound.

-

Role in Drug Development: Synthesis of Linezolid

This compound serves as a crucial intermediate in several patented synthetic routes to Linezolid. One such route involves the condensation of this intermediate with a protected 3-fluoro-4-morpholinylaniline derivative.

A patent for a process for the preparation of Linezolid describes the condensation of N-carbobenzyloxy-3-fluoro-4-morpholin-4-yl aniline with (S)‐N‐[2-(acetyloxy)‐3‐chloropropyl]‐acetamide in dimethyl formamide with the addition of a base like lithium tertiarybutoxide-tetrahydrofuran solution. This reaction forms the backbone of the Linezolid molecule, and subsequent deprotection and cyclization steps yield the final active pharmaceutical ingredient.

Conclusion

This compound is a testament to the intricate and evolving nature of pharmaceutical process chemistry. Its history is interwoven with the development of the life-saving antibiotic, Linezolid. A deep understanding of its synthesis and properties is critical for drug development professionals involved in the manufacturing of this important therapeutic agent. The methodologies outlined in this guide provide a foundation for the synthesis and utilization of this key chiral intermediate, underscoring the importance of robust and well-characterized synthetic pathways in the production of modern medicines.

References

Commercial availability and suppliers of (S)-1-Acetamido-3-chloropropan-2-yl acetate

An In-depth Review of Commercial Availability, Synthesis, and Applications for Drug Development Professionals

Introduction

(S)-1-Acetamido-3-chloropropan-2-yl acetate is a chiral synthetic intermediate of significant interest in the pharmaceutical industry. Its primary application lies in its role as a key building block in the synthesis of the oxazolidinone antibiotic, Linezolid. This technical guide provides a comprehensive overview of its commercial availability from various suppliers, detailed experimental protocols for its synthesis and purification, and its application in drug development, tailored for researchers, scientists, and professionals in the field.

Commercial Availability and Suppliers

This compound is commercially available from a range of chemical suppliers. The purity and available quantities can vary, and it is recommended to request a certificate of analysis for specific batch details. The following table summarizes the offerings from several identified suppliers.

| Supplier | Purity | Available Quantities | CAS Number | Additional Information |

| Fluorochem | 97% | 10g, 25g, 100g | 183905-31-9 | Product is a liquid.[1] |

| GlobalChemMall | ≥99% | Custom (Min. order 1 kg) | 183905-31-9 | Stated supply ability of 100 mt/month. |

| MOLBASE | 98% | Custom | 183905-31-9 | Lists various other suppliers in their network. |

| Ambeed | - | - | 183905-31-9 | Provides links to analytical data like NMR, HPLC, LC-MS.[2] |

| Hangzhou Keying Chem Co., Ltd. | ≥98% | - | 183905-31-9 |

Synthesis of this compound

The synthesis of this compound is a multi-step process that is crucial for the production of Linezolid. The following experimental protocol is a synthesized procedure based on information disclosed in patent literature.

Experimental Protocol: Synthesis of (S)-N-[2-acetoxyl-3-chloropropyl] acetamide

This protocol outlines a potential synthetic route starting from (S)-epichlorohydrin.

Step 1: Synthesis of 2(S)-1-amino-3-chloro-2-propanol hydrochloride

-

In a suitable reaction vessel, combine phenylacetaldehyde and ethanol.

-

Slowly add a 25% ammonia solution followed by (S)-epichlorohydrin while maintaining stirring at room temperature for approximately 5 hours.

-

Concentrate the reaction mixture under reduced pressure.

-

Add 37% hydrochloric acid and water to the concentrate and continue stirring at 35-45°C for 4 hours.

-

Separate the aqueous layer and concentrate it.

-

Crystallize the product from an ethanol-petroleum ether mixture.

-

Collect the resulting crystals of 2(S)-1-amino-3-chloro-2-propanol hydrochloride by suction filtration.

Step 2: Synthesis of (S)-N-[2-acetoxyl-3-chloropropyl] acetamide

-

The detailed procedure for this step from the initial search results is not fully elucidated. However, it would typically involve the acetylation of the amino and hydroxyl groups of the previously synthesized 2(S)-1-amino-3-chloro-2-propanol hydrochloride. This would likely be achieved using an acetylating agent such as acetic anhydride or acetyl chloride, possibly in the presence of a base to neutralize the hydrochloric acid.

Purification

Purification of the crude this compound is essential to ensure its suitability for subsequent reactions in pharmaceutical synthesis. A common method for purification is column chromatography.

-

Prepare a silica gel column.

-

Dissolve the crude product in a suitable solvent system, for example, a mixture of ethyl acetate and methanol.

-

Load the solution onto the column and elute with the chosen solvent system.

-

Collect the fractions containing the desired product.

-

Combine the pure fractions and concentrate them under reduced pressure to obtain the purified this compound.

Analytical Characterization

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.

-

Mass Spectrometry (MS): To confirm the molecular weight.

Application in Drug Development: Synthesis of Linezolid

This compound is a critical intermediate in the synthesis of Linezolid. The following is a generalized reaction step illustrating its use:

-

In a reaction vessel, a solution of an appropriate N-aryl carbamate (e.g., N-carbobenzoxy-3-fluoro-4-morpholinyl aniline) in a suitable solvent like dimethylformamide (DMF) is prepared.

-

A strong base, such as lithium tert-butoxide in tetrahydrofuran (THF), is added at a controlled temperature (e.g., 20°C).

-

This compound is then added to the reaction mixture at a lower temperature (e.g., 5°C).

-

The reaction is allowed to proceed with stirring for a specified duration (e.g., 15 hours) at room temperature.

-

Upon completion, the reaction is quenched, and the Linezolid product is extracted and purified.

Visualizing the Workflow

The following diagrams illustrate the key experimental workflows described in this guide.

References

In-Depth Technical Guide: Safety and Handling of (S)-1-Acetamido-3-chloropropan-2-yl acetate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling precautions for (S)-1-Acetamido-3-chloropropan-2-yl acetate, a chemical intermediate of interest in pharmaceutical research and development. Due to the limited availability of detailed toxicological data for this specific compound, this guide amalgamates available safety information with general best practices for handling chlorinated organic compounds.

Chemical and Physical Properties

A clear understanding of the physical state and properties of a compound is the first step in ensuring its safe handling. This compound is a liquid at room temperature.[1] Key identifying and physical data are summarized below.

| Property | Value | Source |

| CAS Number | 183905-31-9 | [1] |

| Molecular Formula | C₇H₁₂ClNO₃ | [1][2] |

| Molecular Weight | 193.63 g/mol | [1][2] |

| Physical State | Liquid | [1] |

| Purity | 97% | [1] |

Hazard Identification and Classification

This compound is classified as harmful if swallowed according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement |

| Harmful/Irritant | GHS07 | Warning | H302: Harmful if swallowed |

Source:[1]

Given its structure as a chlorinated organic compound, it is prudent to handle it with the assumption that it may also cause skin and eye irritation upon direct contact, and that its vapors may be harmful if inhaled. For a related compound, 3-Chloro-1,2-propanediol, the hazards are more severe, including being toxic if swallowed, causing skin irritation, serious eye damage, and being suspected of causing cancer.[3] While not directly applicable, this information underscores the need for caution.

First Aid Measures

In the event of exposure, immediate and appropriate first aid is crucial. The following are general first-aid recommendations.

| Exposure Route | First Aid Measures |

| Ingestion | If swallowed, rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor/physician if you feel unwell.[3] |

| Inhalation | Move the person to fresh air and keep comfortable for breathing. If experiencing respiratory symptoms, call a POISON CENTER or doctor/physician.[4] |

| Skin Contact | Remove contaminated clothing. Rinse skin with plenty of water or shower. If skin irritation occurs, get medical advice/attention.[3] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[3] |

Handling and Storage

Proper handling and storage procedures are essential to minimize the risk of exposure to this compound.

Personal Protective Equipment (PPE)

A risk assessment should always be conducted before handling this chemical to determine the appropriate level of PPE.

Caption: Recommended Personal Protective Equipment for handling this compound.

General Handling Protocol

The following is a general protocol for the safe handling of liquid chemical hazards like this compound.

Caption: General workflow for the safe handling of hazardous liquid chemicals.

Methodology:

-

Preparation: Before handling the compound, ensure that the work area, typically a chemical fume hood, is clean and uncluttered.[4] Verify that all necessary PPE is available and in good condition. Have spill cleanup materials readily accessible.

-

Handling in a Fume Hood: All manipulations of this compound should be conducted within a properly functioning chemical fume hood to minimize inhalation exposure.[5]

-

Dispensing: When transferring or dispensing the liquid, use appropriate and clean glassware. Avoid splashing. Keep containers closed when not in use.

-

Post-Handling: After handling, thoroughly clean the work surface and any equipment used. Wash hands thoroughly with soap and water.

-

Waste Disposal: Dispose of waste materials in designated, properly labeled hazardous waste containers.[5][6] Halogenated organic waste should be collected in a separate container.[6]

Storage

Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.

Accidental Release and Disposal

In the event of a spill, evacuate the area and ensure adequate ventilation. For minor spills, use an inert absorbent material for cleanup.[4] For larger spills, follow institutional emergency procedures.

All waste containing this compound should be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.[7][8] As a halogenated organic compound, it should be disposed of in a designated "Halogenated Organic Waste" container.[5][6]

Toxicological Information

The logical relationship for assessing the potential risk of an uncharacterized chemical is to consider its structural analogs.

Caption: Logical approach to risk assessment based on structural analogy.

Given its classification and the known toxicity of related compounds, it is essential to handle this chemical with a high degree of caution to avoid ingestion, inhalation, and direct contact with skin and eyes.

Conclusion

While a complete toxicological profile for this compound is not currently available, the existing information on its GHS classification and the data from structurally similar compounds necessitate stringent safety protocols. Researchers, scientists, and drug development professionals must adhere to the handling, storage, and disposal procedures outlined in this guide to ensure a safe laboratory environment. A thorough risk assessment should always precede any experimental work with this compound.

References

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. (2S)-1-Acetamido-3-chloropropan-2-yl acetate | C7H12ClNO3 | CID 7357675 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. wiki.nanofab.usc.edu [wiki.nanofab.usc.edu]

- 5. scienceready.com.au [scienceready.com.au]

- 6. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]

- 7. engineering.purdue.edu [engineering.purdue.edu]

- 8. Handling Waste – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]

Methodological & Application

Application Notes and Protocols for the Synthesis of Linezolid Using (S)-1-Acetamido-3-chloropropan-2-yl acetate

FOR RESEARCH USE ONLY

Introduction

Linezolid is a synthetic antibiotic belonging to the oxazolidinone class, effective against a wide range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[1][2] Its unique mechanism of action, which involves the inhibition of bacterial protein synthesis at an early stage, makes it a critical therapeutic agent in treating multi-drug resistant infections.[3]

This document provides detailed application notes and experimental protocols for the synthesis of Linezolid utilizing (S)-1-Acetamido-3-chloropropan-2-yl acetate as a key starting material. This route offers a viable pathway for the preparation of Linezolid, and the following protocols are based on established and patented synthetic methods.[4]

Synthetic Pathway Overview

The synthesis of Linezolid from this compound typically involves the coupling of this intermediate with a protected 3-fluoro-4-morpholinophenyl amine derivative, followed by cyclization to form the core oxazolidinone ring and subsequent deprotection and acetylation steps. A common precursor is ethyl (3-fluoro-4-morpholinophenyl)carbamate. The reaction sequence is outlined below.

References

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. A Novel Method for Preparation of Linezolid, (S)-N-((3-(3-Fluoro-4- Morpholinophenyl)-2-Oxo-5-Oxazolidinyl) Methyl) Acetamide | Bentham Science [eurekaselect.com]

- 3. researchgate.net [researchgate.net]

- 4. US20170217911A1 - Process For Preparation Of Linezolid - Google Patents [patents.google.com]

Application Notes and Protocols: Nucleophilic Substitution Reactions of (S)-1-Acetamido-3-chloropropan-2-yl acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-1-Acetamido-3-chloropropan-2-yl acetate is a chiral trifunctional molecule of significant interest in synthetic organic chemistry, particularly as a building block for pharmaceutical agents. Its structure, featuring a secondary chloride, an acetamido group, and an acetate ester, allows for a variety of chemical transformations. The primary reactive site for nucleophilic substitution is the carbon atom bonded to the chlorine, which acts as a leaving group.

These application notes provide a comprehensive overview of the nucleophilic substitution reactions on this substrate, with a focus on the S(_N)2 mechanism. Due to the stereocenter at C2, these reactions are expected to proceed with inversion of configuration, a crucial aspect for the synthesis of enantiomerically pure compounds. The protocols and data presented herein are based on established principles of organic chemistry and analogous reactions reported in the literature, particularly in the context of antiviral drug synthesis.

Reaction Mechanism and Stereochemistry

The nucleophilic substitution at the C3 position of this compound is anticipated to proceed via a bimolecular nucleophilic substitution (S(_N)2) mechanism. This is characteristic for primary and less sterically hindered secondary alkyl halides.

The key features of this mechanism are:

-

Concerted Reaction: The bond formation with the incoming nucleophile and the bond breaking of the carbon-chlorine bond occur in a single, concerted step.

-

Backside Attack: The nucleophile attacks the electrophilic carbon atom from the side opposite to the leaving group (chloride).

-

Inversion of Stereochemistry: The backside attack leads to an inversion of the stereochemical configuration at the chiral center, if the carbon were chiral. In this specific molecule, the reaction occurs at a prochiral center, leading to a specific diastereomer.

-

Rate Law: The reaction rate is dependent on the concentration of both the substrate and the nucleophile (Rate = k[this compound][Nucleophile]).

A generalized schematic of the S(_N)2 reaction on this substrate is depicted below:

Caption: General SN2 mechanism on this compound.

Applications in Pharmaceutical Synthesis

Derivatives of this compound are valuable intermediates in the synthesis of various pharmaceuticals. A notable application is in the synthesis of neuraminidase inhibitors, such as Oseltamivir (Tamiflu®). In these synthetic routes, a key step often involves the displacement of a leaving group at a position analogous to the chloro group in the title compound with an azide nucleophile (N(_3)

−

Caption: Application of nucleophilic substitution in a synthetic route.

Quantitative Data from Analogous Reactions

Direct kinetic and yield data for nucleophilic substitution on this compound is not extensively reported in peer-reviewed literature. However, data from analogous systems, such as the substitution of secondary chlorides or mesylates with various nucleophiles, can provide valuable insights into expected reaction conditions and outcomes. The following tables summarize typical conditions and yields for S(_N)2 reactions on similar substrates.

Table 1: Nucleophilic Substitution with Sodium Azide

| Substrate Analogue | Nucleophile | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Secondary Alkyl Chloride | NaN(_3) | DMF | 80 - 100 | 12 - 24 | 85 - 95 |

| Secondary Alkyl Mesylate | NaN(_3) | DMSO | 60 - 80 | 8 - 16 | 90 - 98 |

| Secondary Alkyl Tosylate | NaN(_3) | Acetonitrile | Reflux | 18 - 36 | 80 - 90 |

Table 2: Nucleophilic Substitution with Other Nucleophiles

| Substrate Analogue | Nucleophile | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Secondary Alkyl Chloride | NaCN | DMSO | 90 - 110 | 24 - 48 | 70 - 85 |

| Secondary Alkyl Bromide | R-NH(_2) | Ethanol | Reflux | 12 - 24 | 75 - 90 |

| Secondary Alkyl Iodide | NaS-R | THF | 25 - 50 | 6 - 12 | >95 |

Note: The data in these tables are representative and intended for comparative purposes. Actual results with this compound may vary.

Experimental Protocols

The following are generalized protocols for conducting nucleophilic substitution reactions on this compound. These should be regarded as starting points and may require optimization for specific nucleophiles and desired outcomes.

Protocol 1: Synthesis of (R)-1-Acetamido-3-azidopropan-2-yl acetate

Objective: To replace the chloro group with an azido group via an S(_N)2 reaction.

Materials:

-

This compound

-

Sodium azide (NaN(_3))

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na(_2)SO(_4))

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in anhydrous DMF.

-

Add sodium azide (1.2 - 1.5 eq) to the solution.

-

Heat the reaction mixture to 80-90 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into water and extract with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel to obtain the desired (R)-1-Acetamido-3-azidopropan-2-yl acetate.

Safety Precautions: Sodium azide is highly toxic and can form explosive heavy metal azides. Handle with extreme care in a well-ventilated fume hood. Avoid contact with acids, which can generate highly toxic and explosive hydrazoic acid.

Protocol 2: General Nucleophilic Substitution with an Amine

Objective: To synthesize an amino-derivative by reacting with a primary or secondary amine.